Cas no 1261897-61-3 (4-(3-Chloro-2-methylphenyl)-2-fluorophenol)
4-(3-Chloro-2-methylphenyl)-2-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18313790
- 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%
- 4-(3-CHLORO-2-METHYLPHENYL)-2-FLUOROPHENOL
- DTXSID20684306
- 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
- 1261897-61-3
- 4-(3-Chloro-2-methylphenyl)-2-fluorophenol
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- MDL: MFCD18313790
- Inchi: 1S/C13H10ClFO/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3
- InChI Key: XHDXBWJCXLUPHO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)C1C=CC(=C(C=1)F)O
Computed Properties
- Exact Mass: 236.0404208Da
- Monoisotopic Mass: 236.0404208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 20.2Ų
4-(3-Chloro-2-methylphenyl)-2-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319826-5 g |
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%; . |
1261897-61-3 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB319826-5g |
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%; . |
1261897-61-3 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-(3-Chloro-2-methylphenyl)-2-fluorophenol Suppliers
4-(3-Chloro-2-methylphenyl)-2-fluorophenol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(3-Chloro-2-methylphenyl)-2-fluorophenol
Comprehensive Analysis of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol (CAS No. 1261897-61-3): Properties, Applications, and Industry Trends
4-(3-Chloro-2-methylphenyl)-2-fluorophenol (CAS No. 1261897-61-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This halogenated phenol derivative combines a fluorophenol core with a chloro-methylphenyl substituent, offering distinct electronic and steric properties that make it valuable for molecular design. The presence of both chlorine and fluorine atoms on the aromatic rings enhances its potential as a building block in drug discovery, particularly for targeted therapies.
Recent literature highlights the growing demand for fluorinated aromatic compounds like 4-(3-Chloro-2-methylphenyl)-2-fluorophenol in medicinal chemistry. The fluorine effect—known to improve metabolic stability and membrane permeability—has made this compound particularly interesting for researchers developing kinase inhibitors and GPCR modulators. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) and stability under standard laboratory conditions, making it suitable for precision applications.
From an industrial perspective, the synthesis of CAS 1261897-61-3 involves multi-step cross-coupling reactions, with optimized protocols achieving yields exceeding 75%. Environmental considerations have led to innovations in green chemistry approaches, including catalytic systems that reduce heavy metal residues. These advancements address the pharmaceutical industry's focus on sustainable synthesis, a topic frequently searched in connection with halogenated intermediates.
The compound's structure-activity relationship (SAR) has become a subject of particular interest in computational chemistry circles. Molecular docking simulations suggest the 2-fluorophenol moiety may contribute to selective target binding, explaining why researchers often pair searches for 1261897-61-3 with terms like "fragment-based drug design" and "bioisosteric replacement". These applications align with current trends in precision medicine and personalized therapeutics.
Quality control specifications for 4-(3-Chloro-2-methylphenyl)-2-fluorophenol typically include rigorous testing for isomeric purity and heavy metal content, reflecting pharmaceutical-grade standards. The compound's physicochemical properties—including logP values around 3.2 and good solubility in DMSO—make it compatible with high-throughput screening platforms. These characteristics are frequently queried in chemical databases alongside structure-property relationships.
Emerging applications in material science have expanded the utility of this compound beyond life sciences. Its aromatic structure shows potential as a monomer for high-performance polymers, particularly in electronic materials where halogenated aromatics contribute to thermal stability. Patent analyses reveal growing interest in these non-pharmaceutical uses, especially in Asian markets searching for advanced material intermediates.
Storage and handling protocols for CAS 1261897-61-3 emphasize protection from light and moisture, with recommended storage under inert atmosphere. These precautions maintain the compound's stability while addressing regulatory concerns about halogenated waste management—a key consideration for facilities implementing green chemistry principles. The compound's SDS documentation provides detailed guidance aligned with REACH compliance standards.
Market analysts note increasing procurement of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol by contract research organizations (CROs) specializing in small molecule development. The compound's price trajectory reflects its niche status, with purity grades above 98% commanding premium pricing. Supply chain data shows concentrated production in regions with strong fine chemical infrastructure, particularly in pharmaceutical hubs searching for custom synthesis solutions.
Future research directions for this compound likely involve structure optimization studies and formulation development, particularly for drug candidates entering preclinical phases. The scientific community continues to investigate its potential as a pharmacophore element in various therapeutic areas, maintaining steady interest in this structurally intriguing molecule.
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